

Experimental Validation of HFC-245cb Thermodynamic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,1,2,2-Pentafluoropropane**

Cat. No.: **B162932**

[Get Quote](#)

This guide provides a detailed comparison of experimentally determined and theoretically predicted thermodynamic properties of the hydrofluorocarbon (HFC) refrigerant HFC-245cb (**1,1,1,2,2-pentafluoropropane**). The data presented is intended for researchers, scientists, and professionals in drug development and related fields who require accurate thermophysical data for process design, simulation, and evaluation of alternative refrigerants. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and visualizes the experimental workflow.

Comparative Analysis of Thermodynamic Properties

The following tables present a comparative summary of the experimental and predicted thermodynamic properties of HFC-245cb. For context, properties of common alternative refrigerants are also included. The predicted values for HFC-245cb are often derived from equations of state (EOS), such as the Carnahan-Starling-DeSantis (CSD) model, which are fitted to experimental data.

Table 1: Comparison of Experimental and Predicted Core Thermodynamic Properties of HFC-245cb

Property	Experimental Value	Predicted Value (Model)	Reference
Molecular Weight	134.05 g/mol	-	[1]
Normal Boiling Point	25.1 °C	-	[1]
Critical Temperature	174.4 °C	-	[2]
Critical Density	Not specified	-	[1]
Heat of Vaporization at Boiling Point	29.2 kJ/mol	-	[2]
Liquid Phase Heat Capacity at 40°C	Not specified	-	[1]
Global Warming Potential (GWP, 100-year)	4510	-	[3]

Table 2: Thermodynamic Property Comparison of HFC-245cb and Alternative Refrigerants

Property	HFC-245cb	HFC-245fa	HFC-245ca	CFC-11	HCFC-123
Molecular Weight (g/mol)	134.05	134.1	134.1	137.4	152.9
Normal Boiling Point (°C)	25.1	15.2	25.0	23.8	28.0
Heat of Vaporization (kJ/mol)	29.2	28.0	29.2	24.8	25.7
Critical Temperature (°C)	174.4	157.5	174.4	198.0	183.9

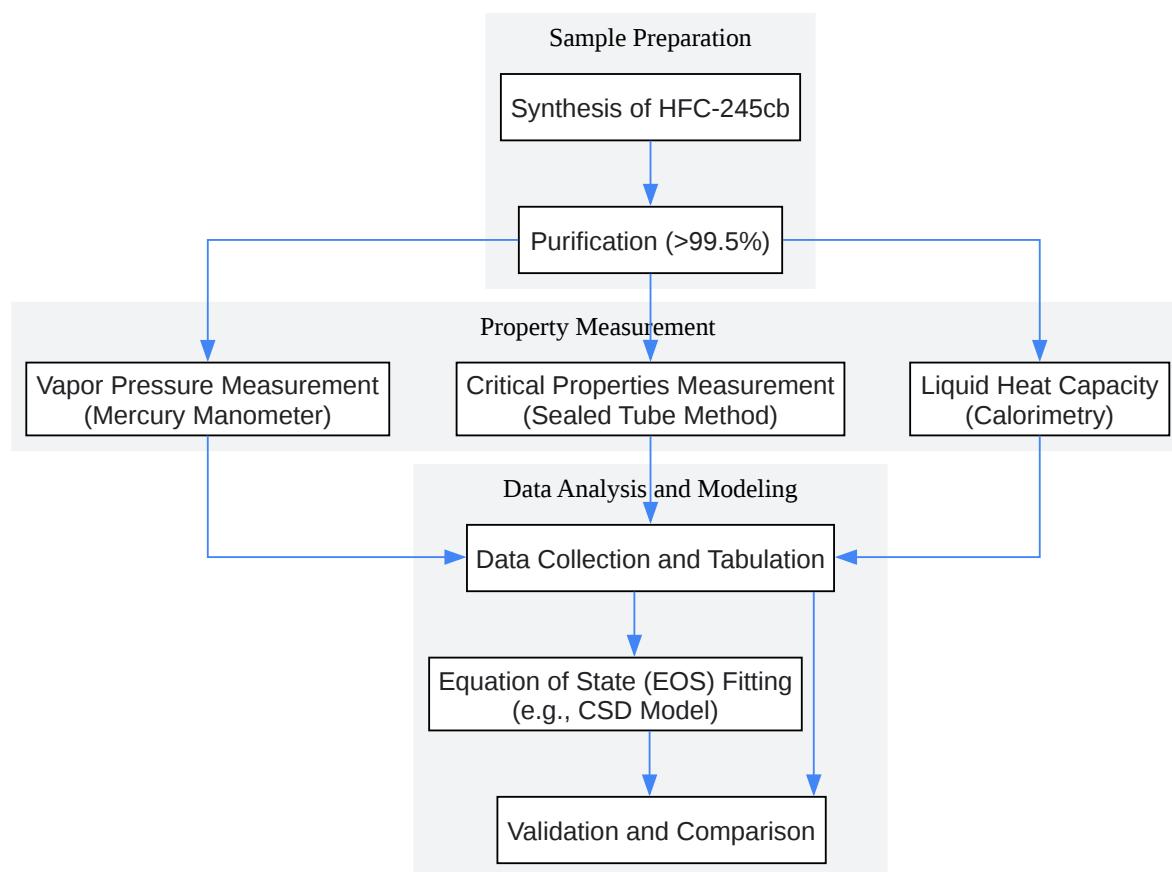
Experimental Protocols

The experimental determination of the thermodynamic properties of HFC-245cb involves several key techniques to ensure accuracy and reliability. The methodologies described below are based on established practices for physical property measurements of fluorinated compounds.[\[1\]](#)

1. Vapor Pressure Measurement:

- Apparatus: A high-precision mercury manometer is typically used.
- Procedure: The sample of HFC-245cb, purified to at least 99.5%, is placed in a constant-temperature bath. The vapor pressure is measured over a temperature range from below its boiling point up to the critical temperature. The temperature of the bath is controlled to within ± 0.01 K. The pressure is read with a precision of at least ± 0.1 mm Hg.

2. Critical Properties (Temperature and Density) Measurement:


- Apparatus: A sealed tube method is commonly employed.
- Procedure: A known mass of the purified HFC-245cb is sealed in a heavy-walled glass tube of known volume. The tube is then slowly heated in a well-controlled oven. The critical temperature is identified as the temperature at which the meniscus between the liquid and vapor phases disappears. The critical density is calculated from the known mass and volume of the sample in the tube.

3. Liquid-Phase Heat Capacity Measurement:

- Apparatus: A differential scanning calorimeter (DSC) or a custom-built calorimeter.
- Procedure: A known mass of the liquid HFC-245cb is hermetically sealed in a sample pan. The sample is then heated at a controlled rate over the desired temperature range. The heat flow required to raise the temperature of the sample is measured relative to an empty reference pan. This heat flow is then used to calculate the specific heat capacity of the liquid.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of HFC-245cb.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HFC-245cb thermodynamic property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. ozone.unep.org [ozone.unep.org]
- To cite this document: BenchChem. [Experimental Validation of HFC-245cb Thermodynamic Properties: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162932#experimental-validation-of-predicted-thermodynamic-properties-of-hfc-245cb>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

